N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride
Overview
Description
N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride (AHNH) is a synthetic derivative of naphthalenesulfonamide (NS) and is used in a variety of scientific applications. AHNH is a potent and selective inhibitor of enzymes and proteins, and has been used in research to study the structure and function of enzymes and proteins. AHNH is also used in drug discovery and development, as well as in the development of new therapeutic agents. AHNH has been found to be an effective inhibitor of enzymes and proteins, and has been used in a variety of scientific applications.
Scientific Research Applications
Calmodulin Antagonist
W-5 Hydrochloride is a cell-permeable and reversible calmodulin antagonist . It binds to calmodulin, inhibiting Ca2±calmodulin-regulated enzyme activity .
Inhibition of Myosin Light Chain Kinase
This compound inhibits myosin light chain kinase (IC₅₀ = 230 µM) . Myosin light chain kinase is an enzyme that plays a crucial role in muscle contraction and cell motility.
Inhibition of Ca2±Calmodulin-Dependent Phosphodiesterase
W-5 Hydrochloride inhibits Ca2±calmodulin-dependent phosphodiesterase (IC₅₀ = 240 µM) . Phosphodiesterases are enzymes
Mechanism of Action
Target of Action
W-5 Hydrochloride primarily targets calmodulin , a calcium-binding messenger protein . Calmodulin plays a crucial role in regulating numerous cellular processes by interacting with various protein targets.
Mode of Action
As a calmodulin antagonist , W-5 Hydrochloride inhibits the action of calmodulin . Specifically, it inhibits myosin light chain kinase (IC₅₀ = 230 µM) and Ca2±calmodulin-dependent phosphodiesterase (IC₅₀ = 240 µM) . By doing so, it interferes with the normal functioning of these enzymes, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase affects various biochemical pathways. These enzymes are involved in the regulation of muscle contraction and the breakdown of cyclic nucleotides, respectively . Therefore, the antagonistic action of W-5 Hydrochloride can lead to changes in muscle contraction and cyclic nucleotide levels.
Result of Action
The molecular and cellular effects of W-5 Hydrochloride’s action are primarily due to its inhibitory effect on calmodulin-dependent processes . By inhibiting myosin light chain kinase and Ca2±calmodulin-dependent phosphodiesterase, it can affect muscle contraction and cyclic nucleotide levels, leading to various cellular effects.
properties
IUPAC Name |
N-(6-aminohexyl)naphthalene-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S.ClH/c17-12-5-1-2-6-13-18-21(19,20)16-11-7-9-14-8-3-4-10-15(14)16;/h3-4,7-11,18H,1-2,5-6,12-13,17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCSVIGHWPLMFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79458-81-4 (Parent) | |
Record name | 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50977298 | |
Record name | N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Aminohexyl)-1-naphthalenesulfonamide Hydrochloride | |
CAS RN |
61714-25-8 | |
Record name | 1-Naphthalenesulfonamide, N-(6-aminohexyl)-, monohydrochlorde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(6-Aminohexyl)naphthalene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61714-25-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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